molecular formula C9H9F2NO B597131 (S)-5,7-difluorochroman-4-amine CAS No. 1212993-64-0

(S)-5,7-difluorochroman-4-amine

Cat. No.: B597131
CAS No.: 1212993-64-0
M. Wt: 185.174
InChI Key: ZJGYMNXLPZADME-ZETCQYMHSA-N
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Description

(S)-5,7-Difluorochroman-4-amine is a chiral amine derivative of chroman (a benzopyran structure) with fluorine substitutions at positions 5 and 7. It is commonly encountered as its hydrochloride salt (CAS 1392211-80-1, molecular formula C₉H₁₀ClF₂NO, MW 221.63 g/mol) . The compound is a solid with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) . It is used in research settings, often as a building block in pharmaceutical synthesis.

Properties

IUPAC Name

(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677273
Record name (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212993-64-0
Record name (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-difluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene ring.

    Cyclization: The cyclization step involves forming the chroman ring structure, which can be achieved through intramolecular cyclization reactions.

    Amination: The final step involves introducing the amine group at the 4-position of the chroman ring. This can be done using amination reagents such as ammonia or primary amines under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-difluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5,7-difluorochroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5,7-difluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in fluorine substitution patterns and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula MW (g/mol) Fluorine Positions Storage Conditions Hazards (GHS) Purity & Price (Example)
(S)-5,7-Difluorochroman-4-amine HCl 1392211-80-1 C₉H₁₀ClF₂NO 221.63 5, 7 Not specified H302, H315, H319, H335 N/A
(S)-6,7-Difluorochroman-4-amine 1213126-25-0 C₉H₉F₂NO 185.17 6, 7 -80°C (6 months) H315, H319, H335 >95% purity; 100 mg = $58
(R)-5,7-Difluorochroman-4-amine 1213103-28-6 C₉H₉F₂NO 185.17 5, 7 2–8°C Not specified Predicted bp: 204.1°C
(S)-5,8-Difluorochroman-4-amine HCl 1807940-80-2 C₉H₁₀ClF₂NO 221.63 5, 8 Room temperature (inert) Not specified N/A
7,8-Difluorochroman-4-amine 886762-87-4 C₉H₉F₂NO 185.17 7, 8 Not specified Not specified N/A
Key Observations:

Fluorine Position Impact: Electron Distribution: Fluorine at positions 5 and 7 (main compound) vs. Solubility: (S)-6,7-Difluorochroman-4-amine requires heating to 37°C and sonication for solubility, suggesting lower intrinsic solubility compared to other analogs .

Stereochemical Differences :

  • The (R)-enantiomer (CAS 1213103-28-6) shares the same fluorine positions as the main compound but differs in chirality, which could affect its interaction with chiral receptors or enzymes .

Stability and Storage :

  • Hydrochloride salts (e.g., CAS 1392211-80-1, 1807940-80-2) are generally more stable, enabling room-temperature storage in inert atmospheres .
  • Freebase amines (e.g., CAS 1213126-25-0) require cryogenic storage (-80°C) to maintain stability .

Commercial Availability

  • (S)-6,7-Difluorochroman-4-amine : Widely available from suppliers like Doron Scientific and ACMEC, with prices ranging from $58/100 mg to $318/1 g .
  • Hydrochloride Salts : Less commonly listed, suggesting higher niche demand .

Biological Activity

(S)-5,7-difluorochroman-4-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chroman core with fluorine substituents at the 5 and 7 positions and an amine group at the 4-position. The molecular formula is C9H8F2NC_9H_8F_2N, and it has a molecular weight of approximately 185.16 g/mol. The presence of fluorine atoms enhances the compound's stability and bioactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzyme systems, particularly those involved in metabolic processes related to inflammation and cancer.

Enzyme Inhibition

Studies suggest that this compound exhibits inhibitory effects on various enzymes, including:

  • H/K-ATPase : This enzyme is crucial in gastric acid secretion. Inhibition can lead to therapeutic effects in conditions like gastroesophageal reflux disease (GERD) .
  • Cyclooxygenase (COX) : The compound may also influence COX enzymes, which are involved in the inflammatory response .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Inhibition of H/K-ATPaseGastric mucosaReduces gastric acid secretion
Anti-inflammatory effectsCOX enzymesDecreases inflammation
Anticancer propertiesVarious cancer cellsInduces apoptosis

Case Studies

  • Gastroesophageal Reflux Disease (GERD) :
    A study demonstrated that this compound effectively reduced gastric acid secretion in animal models. The mechanism involved competitive inhibition of H/K-ATPase, leading to decreased acid production, which is beneficial for treating GERD .
  • Anti-inflammatory Studies :
    In vitro studies have shown that this compound significantly inhibits COX activity, thereby reducing prostaglandin synthesis. This effect highlights its potential for managing inflammatory conditions .
  • Anticancer Research :
    Preliminary research indicates that this compound may induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival suggests its potential as a therapeutic agent in oncology .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Clinical Trials : To evaluate its efficacy and safety in humans for conditions like GERD and inflammatory diseases.
  • Mechanistic Studies : Further elucidation of its interaction with specific molecular targets will enhance understanding of its therapeutic potential.

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